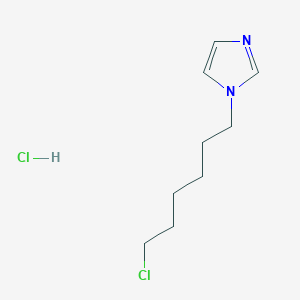

1-(6-Chloro-hexyl)-1H-imidazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

869094-62-2 |

|---|---|

Molecular Formula |

C9H16Cl2N2 |

Molecular Weight |

223.14 g/mol |

IUPAC Name |

1-(6-chlorohexyl)imidazole;hydrochloride |

InChI |

InChI=1S/C9H15ClN2.ClH/c10-5-3-1-2-4-7-12-8-6-11-9-12;/h6,8-9H,1-5,7H2;1H |

InChI Key |

GPMGCNCXJNDEAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCCCCCCl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Architecture & Application Profile: 1-(6-Chloro-hexyl)-1H-imidazole Hydrochloride

[1]

Executive Summary

This compound (CAS 869094-62-2) represents a critical class of bifunctional linker molecules used in advanced organic synthesis.[1] Unlike simple alkyl imidazoles, this compound features a reactive electrophilic tail (alkyl chloride) and a nucleophilic head (imidazole), temporarily stabilized as a hydrochloride salt.

This duality makes it an essential precursor for Gemini (dicationic) ionic liquids , surface-grafted catalytic systems, and nitrogen-containing pharmaceutical scaffolds.[1] This guide moves beyond basic property listing to explore the mechanistic utility, synthesis protocols, and handling requirements necessary for high-integrity research.

Molecular Characterization & Physicochemical Profile[1][2]

The hydrochloride salt form is engineered to overcome the handling difficulties associated with the free base, which is typically a viscous, hygroscopic oil prone to oxidation. The salt lattice stabilizes the molecule, allowing for precise stoichiometric weighing and long-term storage.[1]

Datasheet: CAS 869094-62-2[1]

| Property | Specification | Technical Insight |

| Chemical Formula | C₉H₁₅ClN₂[1] · HCl | The HCl adduct protonates the N3 position. |

| Molecular Weight | 223.14 g/mol | Includes the hydrochloride counterion. |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; must be stored under desiccant.[1] |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Et₂O | The ionic nature of the salt enables dissolution in polar media, unlike the free base. |

| Melting Point | 85–95 °C (Typical range for class) | Sharp melting point indicates high purity; broad range suggests moisture absorption. |

| Reactive Moieties | 1. Imidazolium N-H (Acidic)2. Alkyl Chloride (Electrophilic) | The chloride is a moderate leaving group, allowing selective substitution without disturbing the imidazole ring. |

Structural Logic & Functional Zones

The molecule functions through three distinct zones. The Head acts as the latent nucleophile (upon deprotonation), the Spacer determines lipophilicity and steric freedom, and the Tail serves as the attachment point.

Figure 1: Functional anatomy of the molecule. The C6 spacer provides sufficient flexibility for the imidazole head to interact with active sites in catalytic applications.

Mechanistic Functionality & Applications

The utility of CAS 869094-62-2 lies in its ability to undergo orthogonal functionalization .[1]

A. Synthesis of Gemini Ionic Liquids

Researchers utilize this compound to create "Gemini" or dicationic ionic liquids. By reacting the chloro-tail with a second equivalent of methylimidazole (or another amine), two cationic heads are linked by the hexyl chain.[1] These materials exhibit superior thermal stability and shear resistance compared to mono-cationic analogs.[1]

B. Surface Immobilization (Grafting)

In material science, the alkyl chloride tail reacts with surface hydroxyls or amines on silica/polymers, tethering the imidazole ring. This "heterogenized" imidazole can then coordinate metal catalysts (e.g., Pd, Cu), creating reusable catalytic systems.

C. Pharmaceutical "Click" Chemistry

The chloride group can be displaced by azides (

Experimental Protocols

Protocol A: Synthesis of the Free Base Intermediate

Before obtaining the hydrochloride salt, the free base must be synthesized via N-alkylation.[1]

Reagents: Imidazole (1.0 eq), 1-Bromo-6-chlorohexane (1.1 eq), NaH (1.2 eq), DMF (Anhydrous).[1]

-

Activation: Suspend NaH (60% in oil) in anhydrous DMF at 0°C under Argon. Slowly add Imidazole. Stir for 30 min until

evolution ceases (Formation of Sodium Imidazolide). -

Alkylation: Add 1-Bromo-6-chlorohexane dropwise. The Bromine is the better leaving group, ensuring the Chlorine remains intact at the other end.

-

Reaction: Warm to RT and stir for 12 hours.

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine.[2] Dry over

and concentrate to yield the oily free base.

Protocol B: Conversion to Hydrochloride Salt (CAS 869094-62-2)

This step is critical for stabilizing the product.[1]

-

Dissolution: Dissolve the crude oily free base (from Protocol A) in a minimal amount of dry Diethyl Ether or Dioxane.

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring.

-

Precipitation: A white precipitate will form immediately. Continue stirring for 30 mins.

-

Isolation: Filter the solid under inert atmosphere (Schlenk line recommended to avoid moisture uptake).

-

Drying: Wash the cake with cold ether. Dry under high vacuum (

mbar) for 24 hours.

Figure 2: Synthetic workflow converting raw imidazole to the stable hydrochloride salt.

Safety, Stability, and Handling (E-E-A-T)

Stability Concerns

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric water, which can lead to hydrolysis of the alkyl chloride over long periods or simply make accurate weighing impossible. Storage: Desiccator at 4°C.

-

Autopolymerization: The free base (oil) can slowly self-quaternize (the imidazole of one molecule attacks the alkyl chloride of another) forming oligomers. The HCl salt prevents this by blocking the nucleophilic nitrogen.

Safety Profile

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Specific Hazard: Alkyl chlorides are potential alkylating agents. While less reactive than bromides/iodides, they should be handled as potential mutagens. Wear nitrile gloves and work in a fume hood.

Analytical Validation

To verify the integrity of CAS 869094-62-2, look for these specific signals:

-

1H NMR (DMSO-d6):

-

Mass Spectrometry (ESI+):

-

Expect a parent ion peak

at m/z ~187.1 (corresponding to the cationic free base fragment).[1]

-

References

-

Ionic Liquid Synthesis: Anderson, J. L., et al. (2006). "Synthesis and characterization of gemini ionic liquids." Green Chemistry.

-

Imidazole Alkylation Protocols: BenchChem Technical Support. (2025).[3][4][5] "Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole and related chloro-alkyl derivatives."

-

General Properties of Imidazole Derivatives: PubChem Compound Summary for Imidazole Derivatives.

- Functionalization Mechanisms: Zhang, S., et al. (2014). "Ionic Liquids: Physicochemical Properties." Elsevier Science. (Contextual reference for halide stability).

Technical Whitepaper: 1-(6-Chlorohexyl)imidazole HCl

A Privileged Scaffold in Medicinal Chemistry and Materials Science

Executive Summary & Molecular Architecture

1-(6-Chlorohexyl)imidazole hydrochloride (CAS: Derivative of 1467-16-9) represents a "privileged intermediate" in organic synthesis. It is not merely a reagent but a bifunctional linker that bridges the gap between heterocyclic chemistry and alkylation technology.

Structurally, the molecule possesses two distinct reactive termini ("warheads") separated by a lipophilic hexyl spacer:

-

The Imidazolium Core: In its hydrochloride form, the imidazole ring is protonated at the N3 position, rendering it stable and water-soluble. Upon neutralization, the N3 atom becomes a potent nucleophile (

for conjugate acid) or a ligand for metal coordination. -

The Alkyl Chloride Tail: The terminal chloro- group serves as a moderate electrophile. It is sufficiently stable to survive imidazole functionalization but reactive enough for nucleophilic substitution (

) with amines, thiols, or secondary imidazoles under forcing conditions.

This duality makes the compound indispensable in the synthesis of Ionic Liquids (ILs) , Antifungal Azoles , and PROTAC (Proteolysis Targeting Chimera) linkers.

Synthetic Routes & Process Chemistry

The synthesis of 1-(6-chlorohexyl)imidazole requires strict chemoselective control to prevent the formation of the symmetric byproduct, 1,6-bis(imidazol-1-yl)hexane.

2.1. Critical Process Parameters (CPP)

-

Stoichiometry: A high molar excess of 1,6-dichlorohexane (typically 3.0–4.0 equivalents) is mandatory to statistically favor mono-alkylation over di-alkylation.

-

Base Selection: Sodium hydride (NaH) provides irreversible deprotonation, driving the reaction to completion. However, for scalable safety, Potassium Carbonate (

) in Acetonitrile (MeCN) is preferred despite slower kinetics. -

Salt Formation: The free base is an oil. Conversion to the HCl salt is critical for long-term storage, preventing autopolymerization (quaternization of one molecule by another).

2.2. Optimized Protocol (Self-Validating)

Reagents:

-

Imidazole (1.0 eq)

-

1,6-Dichlorohexane (4.0 eq)

-

Potassium Carbonate (2.0 eq)[1]

-

Solvent: Acetonitrile (Reagent Grade)

-

HCl source: 4M HCl in Dioxane

Step-by-Step Methodology:

-

Activation: Charge a reactor with Imidazole and

in Acetonitrile. Heat to reflux (80–82°C) for 1 hour. Checkpoint: Ensure vigorous stirring to break up the carbonate cake. -

Addition: Add 1,6-Dichlorohexane in a single portion. The large excess acts as a co-solvent.

-

Reaction: Reflux for 12–16 hours. In-Process Control (IPC): TLC (10% MeOH/DCM). Stain with Iodine. The product (

) should appear; starting imidazole ( -

Workup (Critical Purification):

-

Filter hot to remove inorganic salts (

). -

Concentrate the filtrate to remove Acetonitrile.

-

Distillation: High-vacuum distillation is required to remove the excess 1,6-dichlorohexane (

@ 10 mmHg). The residue is the crude free base.

-

-

Salting Out: Dissolve the oily residue in minimal dry Ethanol. Add 4M HCl/Dioxane dropwise at 0°C until pH < 2. Dilute with Diethyl Ether to precipitate the white hygroscopic solid.

2.3. Reaction Pathway Diagram

Caption: Chemoselective synthesis pathway highlighting the suppression of the bis-imidazole impurity via stoichiometric control.

Structural Characterization (Spectroscopy)

The HCl salt exhibits distinct spectral features compared to the free base, primarily due to the desymmetrization of the imidazole ring upon protonation.

3.1. NMR Spectroscopy Data (in

or

)

| Position | Moiety | Shift ( | Multiplicity | Integration | Diagnostic Note |

| C2-H | Imidazole | 8.90 – 9.20 | Singlet (s) | 1H | Significantly downfield due to cationic charge (N+). |

| C4/C5-H | Imidazole | 7.60 – 7.80 | Multiplet (m) | 2H | Aromatic protons. |

| N-CH2 | Alkyl | 4.15 – 4.25 | Triplet (t) | 2H | Diagnostic for N-alkylation. |

| Cl-CH2 | Alkyl | 3.50 – 3.65 | Triplet (t) | 2H | Diagnostic for terminal chloride. |

| Internal | Alkyl Chain | 1.70 – 1.90 | Multiplet (m) | 4H | |

| Core | Alkyl Chain | 1.30 – 1.50 | Multiplet (m) | 4H | Central methylene protons. |

3.2. Mass Spectrometry (ESI-MS)

-

Positive Mode (+): Major peak at m/z 187.1

. The chlorine isotope pattern (

Reactivity Profile & Applications

The utility of 1-(6-chlorohexyl)imidazole HCl lies in its ability to be "unlocked" (neutralized) and then reacted at either end.

4.1. Application 1: Ionic Liquid Synthesis

This molecule is the direct precursor to asymmetric ionic liquids. Reacting the chloro-tail with a second nucleophile (e.g., Methylimidazole) creates a Dicationic Ionic Liquid or a "Gemini" surfactant.

-

Mechanism:[2][3][4][5] Quaternization of the N3 nitrogen (after neutralization) or displacement of the Cl by a tertiary amine.

4.2. Application 2: Medicinal Chemistry (Antifungals)

In the synthesis of Azole antifungals (e.g., analogues of Clotrimazole or Miconazole), the imidazole ring binds to the heme iron of fungal CYP450 enzymes. The 6-carbon chain acts as a lipophilic anchor that interacts with the enzyme's hydrophobic access channel.

4.3. Functionalization Workflow

Caption: Divergent synthesis capabilities: Path A modifies the tail; Path B modifies the head.

Safety & Handling (SDS Summary)

-

Hazards: The compound is an Alkylating Agent . It causes severe skin burns and eye damage (Category 1B). It is harmful if swallowed.[6][7]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The HCl salt is significantly more stable than the free base, which darkens upon oxidation.

-

Disposal: Quench with aqueous ammonium hydroxide before disposal to destroy the alkylating potential.

References

-

Synthesis of Imidazole Derivatives

- Source: Organic Chemistry Portal. "Synthesis of Imidazoles."

-

URL:[Link]

-

Ionic Liquid Precursors

- Source: ResearchGate / Polymer Chemistry. "Synthesis of ionic liquid and its application in rubber modification.

-

URL:[Link]

-

Medicinal Chemistry Applications

- Source: National Institutes of Health (PMC). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry."

-

URL:[Link]

- General Safety Data (Imidazole HCl): Source: Fisher Scientific SDS.

Sources

The Solubility of 1-(6-chlorohexyl)-1H-imidazole in Organic Solvents

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(6-chlorohexyl)-1H-imidazole, a key intermediate in various synthetic pathways. Due to the limited availability of direct quantitative data in public literature, this document synthesizes theoretical principles, predictive analysis based on its structural motifs, and robust, field-proven experimental protocols for accurate solubility determination. We explore the compound's physicochemical properties, predict its behavior in a range of common organic solvents, and provide step-by-step methodologies for researchers, scientists, and drug development professionals to generate precise solubility data. This guide is designed to empower laboratory professionals to make informed decisions regarding solvent selection, reaction conditions, and purification strategies.

Introduction to 1-(6-chlorohexyl)-1H-imidazole

1-(6-chlorohexyl)-1H-imidazole is a bifunctional organic molecule featuring a polar imidazole head and a non-polar six-carbon alkyl chloride tail. This structure makes it a valuable building block in medicinal chemistry and materials science, often used in the synthesis of ionic liquids, active pharmaceutical ingredients (APIs), and functionalized polymers.[1] The imidazole ring is a common feature in many biological molecules, including the amino acid histidine, and is found in numerous pharmaceuticals.[2][3]

The solubility of this compound is a critical physical property that dictates its utility.[4][5] Proper solvent selection is paramount for achieving optimal reaction kinetics, simplifying product isolation, enabling effective purification, and formulating for biological assays. Understanding and predicting its solubility profile is therefore a foundational requirement for its successful application.

Table 1: Physicochemical Properties of 1-(6-chlorohexyl)-1H-imidazole

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClN₂ | Inferred from structure |

| Molecular Weight | 186.68 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or solid | [6] |

| Core Structural Features | Polar 1-alkyl-imidazole head; Non-polar hexyl chain; Terminal chloro group | [1][6] |

Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between them, a principle often summarized as "like dissolves like." The unique amphiphilic structure of 1-(6-chlorohexyl)-1H-imidazole—possessing both polar and non-polar regions—results in a nuanced solubility profile.

-

The Imidazole Head: The imidazole ring is highly polar and aromatic.[3][7] The sp²-hybridized nitrogen atom (N-3) acts as a hydrogen bond acceptor, while the alkyl-substituted nitrogen (N-1) region contributes to the dipole moment. This polarity promotes solubility in polar solvents.

-

The Hexyl Chloride Tail: The six-carbon alkyl chain is non-polar and hydrophobic, driving solubility in non-polar organic solvents.[6] The terminal chlorine atom adds a degree of polarity to the chain but does not fundamentally alter its hydrophobic character.

Based on these principles and solubility data for analogous long-chain alkylimidazoles and other imidazole derivatives, a qualitative solubility profile can be predicted.[8][9][10]

Table 2: Predicted Qualitative Solubility of 1-(6-chlorohexyl)-1H-imidazole

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large, non-polar hexyl group significantly reduces affinity for highly-ordered hydrogen-bonding networks, likely overcoming the polarity of the imidazole ring.[1][11] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents effectively solvate both the polar imidazole head through dipole-dipole interactions and the non-polar alkyl tail, making them excellent candidates. DMF and DMSO are particularly effective for N-alkylation reactions involving imidazoles.[12] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly to Moderately Soluble | The long alkyl chain promotes solubility. However, the high polarity of the imidazole head may limit miscibility, potentially leading to lower solubility compared to fully non-polar solutes. Solubility in ethers tends to decrease as the ether's alkyl chain length increases.[9] |

Experimental Determination of Solubility

To move beyond prediction and obtain quantitative data, rigorous experimental measurement is necessary. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[13]

3.1. General Workflow for Solubility Determination

The following diagram outlines the logical flow for experimentally measuring the solubility of a solid compound.

Caption: General experimental workflow for solubility determination.

3.2. Protocol: Isothermal Shake-Flask Method

This protocol describes a robust method for determining the equilibrium solubility of 1-(6-chlorohexyl)-1H-imidazole.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

1-(6-chlorohexyl)-1H-imidazole (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 1-(6-chlorohexyl)-1H-imidazole to a vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial (e.g., 2 mL).

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A duration of 48-72 hours is typical.

-

Causality Insight: This extended agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Kinetic measurements, while faster, may not reflect true thermodynamic solubility.[13]

-

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Self-Validation: The presence of a visible solid pellet after this step validates that a saturated solution was achieved.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

3.3. Selection of Quantification Method

The choice of analytical technique is critical for accurate results.

Caption: Decision tree for selecting a quantification method.

-

HPLC-UV: The imidazole ring provides a UV chromophore, making HPLC-UV an ideal method for quantification due to its high sensitivity and specificity.[13]

-

Gravimetric Analysis: A simpler but less sensitive method involves evaporating a known volume of the filtered supernatant to dryness and weighing the residual solid.[14]

-

NMR: Quantitative NMR (qNMR) can also be used with an internal standard.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(6-chlorohexyl)-1H-imidazole may not be widely available, its structure is derived from imidazole, which is a known hazardous substance. Therefore, appropriate precautions are mandatory.

-

General Hazards: Based on the imidazole core, the compound should be treated as potentially corrosive, harmful if swallowed, and a potential reproductive toxin.[15][16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[16]

-

Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[16]

Conclusion

1-(6-chlorohexyl)-1H-imidazole exhibits a complex solubility profile due to its amphiphilic nature. It is predicted to be highly soluble in polar aprotic solvents like DCM and DMF, moderately soluble in non-polar solvents like toluene, and have low solubility in polar protic solvents such as water. This guide provides the theoretical foundation for these predictions and, more importantly, offers a detailed, validated experimental protocol for researchers to determine precise quantitative solubility data. Accurate solubility information is not merely academic; it is a critical prerequisite for the efficient and successful application of this versatile compound in research and development. The methodologies outlined herein provide a clear pathway to generating this essential data.

References

- Vertex AI Search. (2022).

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chem LibreTexts. (2023). Solubility of Organic Compounds.

- ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Academia.edu.

- Nature Communications. (2020).

- PMC. (2020).

- Journal of Chemical & Engineering Data. (2003). Solubility of Imidazoles in Ethers.

- G-Biosciences.

- ECHEMI.

- Semantic Scholar. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- MilliporeSigma. (2025).

- BioShop Canada Inc.

- Wikipedia. Imidazole.

- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Fisher Scientific. (2010).

- Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles.

- MDPI. (2020). Alkylimidazoles | Encyclopedia.

- ChemBK. (2024). 1-cyclohexyl-iMidazole.

- CymitQuimica. CAS 33529-01-0: 1H-Imidazole, 1-hexyl-.

- BenchChem. Technical Support Center: Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole.

Sources

- 1. Alkylimidazoles | Encyclopedia MDPI [encyclopedia.pub]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS 33529-01-0: 1H-Imidazole, 1-hexyl- | CymitQuimica [cymitquimica.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]

- 15. bioshopcanada.com [bioshopcanada.com]

- 16. fishersci.com [fishersci.com]

Difference between 1-(6-chlorohexyl)imidazole and 1,6-bis(imidazolyl)hexane

Executive Summary

This guide delineates the structural, synthetic, and functional distinctions between 1-(6-chlorohexyl)imidazole (Mono-functional intermediate) and 1,6-bis(imidazolyl)hexane (Bi-functional crosslinker/ligand).

While both molecules share a hexyl-imidazole backbone, their utility in drug development and materials science is divergent. 1-(6-chlorohexyl)imidazole serves as a critical "asymmetric gateway," allowing for the synthesis of hetero-functionalized ionic liquids and surface-grafted ligands. In contrast, 1,6-bis(imidazolyl)hexane acts as a "symmetric bridge," primarily utilized in the formation of Metal-Organic Frameworks (MOFs), gemini surfactants, and epoxy curing systems.

Part 1: Structural & Physiochemical Analysis

The fundamental difference lies in the termination of the hexyl chain: a reactive electrophile (chloride) versus a nucleophilic donor (imidazole).

| Feature | 1-(6-chlorohexyl)imidazole | 1,6-bis(imidazolyl)hexane |

| Common Name | 1-CHI / Chlorohexyl-Im | C6(mim)₂ / Bis-Im-Hexane |

| CAS Number | 869094-62-2 (HCl salt) | 69506-88-3 |

| Molecular Formula | ||

| Molecular Weight | 186.68 g/mol | 218.30 g/mol |

| Functionality | Mono-functional (Head: Nucleophile, Tail: Electrophile) | Bi-functional (Dual Nucleophilic Heads) |

| Polarity | Amphiphilic (Lipophilic tail) | Polar / Symmetric |

| Solubility | Soluble in DCM, CHCl₃, THF | Soluble in Alcohols, Water (pH dependent), DMSO |

| Reactivity | Alkylating agent (via Cl) & Ligand (via N) | Chelation, Crosslinking, Proton acceptor |

Structural Visualization

The following diagram illustrates the structural divergence and the "Termination vs. Bridging" concept.

Figure 1: Structural comparison highlighting the electrophilic terminus of the mono-substituted species vs. the dual-nucleophilic nature of the bis-species.

Part 2: Synthetic Pathways & Process Control

For the synthetic chemist, the challenge is selectivity . Both molecules originate from the alkylation of imidazole with 1,6-dichlorohexane. The outcome is dictated strictly by stoichiometry and kinetics.

The Selectivity Mechanism

-

Targeting 1-(6-chlorohexyl)imidazole: Requires a high ratio of dihaloalkane to imidazole (typically >3:1). This statistical excess ensures that once an imidazole molecule attacks one end of the hexyl chain, the probability of a second imidazole attacking the other end is minimized due to dilution.

-

Targeting 1,6-bis(imidazolyl)hexane: Requires a ratio of Imidazole to dihaloalkane of ≥ 2:1. The reaction is driven to completion to consume all alkyl halides.

Figure 2: Synthetic divergence based on stoichiometry. Condition A favors the mono-substituted intermediate; Condition B drives the reaction to the bis-substituted bridge.

Part 3: Detailed Experimental Protocols

These protocols are designed for reproducibility and high purity.

Protocol A: Selective Synthesis of 1-(6-chlorohexyl)imidazole

Objective: Maximize mono-substitution and suppress bis-formation.

-

Reagents:

-

Imidazole (1.0 eq, 68.08 g/mol )

-

1,6-Dichlorohexane (4.0 eq, 155.07 g/mol ) — Critical Excess

-

Potassium Hydroxide (KOH) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)

-

Solvent: Acetonitrile (ACN) or THF (anhydrous).

-

-

Procedure:

-

Activation: In a 3-neck flask under

, dissolve Imidazole in ACN. Add base (KOH/NaH) and stir at RT for 30 mins to generate the imidazolide anion. -

Addition: Add the entirety of 1,6-dichlorohexane to the flask. Note: Do not add the dihalide dropwise; high local concentration of dihalide is required to favor mono-substitution.

-

Reflux: Heat to reflux (

) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear less polar than the bis-impurity. -

Work-up: Filter off salt byproducts. Concentrate the filtrate.

-

Purification (Crucial): The excess 1,6-dichlorohexane must be removed. Since it is a liquid with a high boiling point, vacuum distillation is preferred. The residue is then purified via silica column chromatography (Gradient: Hexane

5% MeOH/DCM) to isolate the mono-product.

-

Protocol B: Synthesis of 1,6-bis(imidazolyl)hexane

Objective: Complete conversion to the bis-compound.

-

Reagents:

-

Imidazole (2.5 eq) — Slight excess ensures complete consumption of linker.

-

1,6-Dichlorohexane (1.0 eq)

-

NaOH (2.5 eq)

-

Solvent: Ethanol or DMF.

-

-

Procedure:

-

Mixing: Combine Imidazole, NaOH, and solvent.[1][2] Stir until dissolved.

-

Addition: Add 1,6-dichlorohexane dropwise to the refluxing imidazole solution.

-

Reflux: Reflux vigorously for 12–24 hours.

-

Work-up: Cool to RT. Pour into ice water. The bis-imidazole is often a solid or a heavy oil that precipitates/separates.

-

Purification: Recrystallization from Ethyl Acetate/Hexane or Acetone is typically sufficient.

-

Part 4: Functional Applications & Divergence

The choice between these two molecules dictates the architecture of the final material.

The Asymmetric Gateway: 1-(6-chlorohexyl)imidazole

This molecule is a "linker with a handle." The chlorine atom is a leaving group, allowing for a second, different nucleophilic attack.

-

Asymmetric Ionic Liquids: Reacting the Cl-end with Pyridine or Methyl-Imidazole creates "Gemini" surfactants with two different head groups (Hetero-gemini).

-

Surface Grafting: The Cl-group can react with surface silanols or amines on silica nanoparticles, tethering the imidazole ring to a solid support for catalysis.

The Symmetric Bridge: 1,6-bis(imidazolyl)hexane

This molecule is a "defined spacer."

-

Metal-Organic Frameworks (MOFs): The two imidazole nitrogens bind to metal centers (Zn, Cu, Co), forming coordination polymers (e.g., ZIF precursors). The flexible hexyl chain introduces "breathing" behavior in the MOF pore structure.

-

Epoxy Curing: The tertiary nitrogens catalyze the homopolymerization of epoxy resins, while the hexyl chain improves impact resistance (toughness) compared to rigid imidazole hardeners.

Figure 3: Application divergence. The mono-species is a building block for complexity; the bis-species is a structural linker.

References

-

BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. (Note: Analogous synthesis protocol for mono-alkylation).

-

ChemicalBook. (2023). 1,1'-(1,6-hexanediyl)bisimidazole Properties and Suppliers.

-

Salman, A. W., et al. (2021).[4] Metal complexes of 1,6-bis(1-benzimidazolyl) hexane: synthesis, characterization and biological activity. Journal of Physics: Conference Series.

-

MDPI. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on Bis-imidazole Ligands.

-

PubChem. (2025).[5] 1,1'-Hexane-1,6-diylbis(1H-imidazole) Compound Summary.

Sources

Molecular weight and formula of 1-(6-chlorohexyl)-1H-imidazole hydrochloride

Executive Summary

1-(6-chlorohexyl)-1H-imidazole hydrochloride (CAS: 869094-62-2) is a functionalized imidazole derivative serving as a critical intermediate in the synthesis of functionalized ionic liquids (FILs), surface-active agents, and pharmaceutical linkers. Its structure features an imidazole ring N-alkylated with a chlorohexyl chain, providing a dual-reactive scaffold: the imidazole ring allows for further quaternization or coordination, while the terminal alkyl chloride serves as an electrophilic handle for nucleophilic substitution.

This guide details the molecular properties, precise synthesis protocols, and application workflows for researchers utilizing this compound in material science and medicinal chemistry.

Part 1: Chemical Identity & Molecular Properties[1]

Structural Specifications

The compound consists of a 1H-imidazole core substituted at the

| Property | Detail |

| IUPAC Name | 1-(6-chlorohexyl)-1H-imidazole hydrochloride |

| CAS Number | 869094-62-2 |

| Molecular Formula | |

| SMILES | ClCCCCCCn1cncc1.Cl |

| Physical State | Hygroscopic solid or viscous oil (purity dependent) |

| Solubility | Soluble in water, methanol, ethanol, DMSO; insoluble in non-polar solvents (hexane). |

Molecular Weight Calculation

The molecular weight is calculated based on standard atomic weights (IUPAC 2021). High-precision values are critical for stoichiometry in ionic liquid synthesis.

Formula:

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Chlorine (Cl) | 2 | 35.450 | 70.900 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total MW | 223.141 g/mol |

Note: The free base (

) has a molecular weight of 186.68 g/mol . Ensure you are using the correct value for your stoichiometric calculations depending on whether you are using the salt or the free base.

Part 2: Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis involves the nucleophilic substitution (

Pathway:

-

Deprotonation: Imidazole is treated with a base (e.g., NaH or KOH) to form the imidazolide anion.

-

Alkylation: The anion attacks 1-bromo-6-chlorohexane. The bromo- group is a better leaving group than chloro-, ensuring the chloro-alkane chain remains intact.

-

Salt Formation: Treatment with anhydrous HCl.

Synthesis Workflow Diagram

Caption: Step-wise synthesis pathway from imidazole precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Reagents:

-

Sodium Hydride (1.2 eq, 60% dispersion in mineral oil) or KOH (powdered)

-

1-bromo-6-chlorohexane (1.0 eq)

-

Solvent: Anhydrous DMF or THF

-

HCl (4M in dioxane)

Step 1: Formation of the Free Base

-

Setup: Flame-dry a 3-neck round bottom flask under nitrogen atmosphere.

-

Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF/DMF at 0°C. Add imidazole (1.0 eq) portion-wise. Stir for 30–60 minutes until

evolution ceases. -

Alkylation: Add 1-bromo-6-chlorohexane (1.0 eq) dropwise to the solution at 0°C.

-

Critical Control Point: Maintain low temperature during addition to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Silica, MeOH:DCM 1:9).

-

Workup: Quench with water. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Purification: Purify the residue via column chromatography to obtain the pale yellow oil (Free Base).

Step 2: Hydrochlorination

-

Dissolve the purified free base in anhydrous diethyl ether or dichloromethane.

-

Cool to 0°C in an ice bath.

-

Add HCl (4M in dioxane) dropwise until pH < 2.

-

A white to off-white precipitate should form.

-

Filter the solid, wash with cold ether, and dry under high vacuum to yield 1-(6-chlorohexyl)-1H-imidazole hydrochloride .

Part 3: Applications & Utility

Precursor for Functionalized Ionic Liquids (FILs)

This compound is a primary scaffold for "Task-Specific Ionic Liquids" (TSILs). The terminal chloride allows for a second quaternization step with a different amine or phosphine, creating dicationic (gemini) ionic liquids.

-

Mechanism: The terminal

undergoes substitution with methylimidazole or pyridine to form unsymmetrical dications. -

Use Case: High-stability electrolytes for batteries and supercapacitors.

Pharmaceutical Linker Technology

In drug discovery, the hexyl chain acts as a lipophilic spacer. The imidazole moiety can coordinate with metal centers (e.g., Heme groups in enzymes), while the chloro-alkyl group covalently binds to target proteins or drug pharmacophores.

Surface Functionalization

The imidazole ring can bind to metal surfaces (Cu, Au) or coordinate with metal ions, while the alkyl chloride tail remains available for "click" chemistry (after conversion to azide) or nucleophilic displacement, creating functional monolayers.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Hygroscopic: Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture absorption converts the free-flowing powder into a sticky gum.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The alkylating nature of the precursor (1-bromo-6-chlorohexane) requires strict avoidance of skin contact.

References

-

EPA CompTox Chemicals Dashboard. (2025). 1-(6-Chlorohexyl)-1H-imidazole--hydrogen chloride (1/1) Details. U.S. Environmental Protection Agency. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Imidazoles and N-Alkylation Protocols. Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to 1-(6-Chlorohexyl)-1H-imidazole as a Synthesis Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(6-chlorohexyl)-1H-imidazole, a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in organic synthesis. Its unique structure, featuring a nucleophilic imidazole ring and a reactive terminal chloroalkyl chain, makes it a valuable building block for the construction of a diverse range of molecular architectures, from pharmacologically active agents to specialized materials like ionic liquids.

Core Synthesis and Mechanistic Insights

The primary route to 1-(6-chlorohexyl)-1H-imidazole is through the N-alkylation of imidazole with a suitable 6-carbon dihalogenated alkane, most commonly 1-bromo-6-chlorohexane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Reaction Mechanism: The synthesis proceeds in two key steps:

-

Deprotonation of Imidazole: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion.

-

Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromo-6-chlorohexane. The greater reactivity of the C-Br bond compared to the C-Cl bond ensures selective displacement of the bromide, leaving the chloride intact for subsequent functionalization.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products, such as the formation of dialkylated imidazolium salts.[1]

Experimental Protocol: N-Alkylation of Imidazole

This protocol is adapted from established methodologies for the N-alkylation of imidazoles.[1][2]

Materials:

-

Imidazole

-

1-Bromo-6-chlorohexane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Sodium Hydride (a strong base):

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a round-bottom flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Deprotonation: A solution of imidazole (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0°C (ice bath). The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating complete formation of the imidazolate anion.

-

Alkylation: The reaction mixture is cooled back to 0°C, and a solution of 1-bromo-6-chlorohexane (1.05 equivalents) in anhydrous DMF is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C. The product is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(6-chlorohexyl)-1H-imidazole.

Procedure using Potassium Carbonate (a milder base):

-

Reaction Setup: A round-bottom flask is charged with imidazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

-

Alkylation: 1-Bromo-6-chlorohexane (1.2 equivalents) is added to the stirred suspension.

-

Reaction Progression: The mixture is heated to reflux (approximately 82°C for acetonitrile) and stirred for 12-24 hours, with monitoring by TLC.[3]

-

Work-up and Purification: After cooling to room temperature, the solid is filtered off, and the solvent is evaporated. The residue is then dissolved in an organic solvent, washed with water and brine, dried, and concentrated. Purification is achieved via column chromatography.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 1-(6-chlorohexyl)-1H-imidazole.

Physicochemical and Spectroscopic Characterization

While comprehensive experimental data for 1-(6-chlorohexyl)-1H-imidazole is not extensively published in a consolidated source, its properties can be inferred from data on analogous compounds and general principles of organic chemistry.

Physicochemical Properties (Predicted and Inferred):

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₁₅ClN₂ | Calculated |

| Molecular Weight | 186.68 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar N-alkylimidazoles |

| Boiling Point | > 200 °C (Predicted) | General properties of similar imidazoles[4] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | General properties of imidazoles[5] |

Spectroscopic Data:

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 1-(6-chlorohexyl)-1H-imidazole.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the imidazole ring protons and the hexyl chain protons. The chemical shifts of the imidazole protons are typically observed in the aromatic region.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring and the aliphatic hexyl chain.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of the imidazole ring and the C-Cl bond.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications as a Synthesis Intermediate

The bifunctional nature of 1-(6-chlorohexyl)-1H-imidazole makes it a valuable intermediate in several areas of chemical synthesis, particularly in drug discovery and materials science. The imidazole moiety can act as a ligand for metal ions, a hydrogen bond donor/acceptor, or a basic catalyst, while the terminal chloride provides a reactive site for nucleophilic substitution.[8][9]

Synthesis of Active Pharmaceutical Ingredients (APIs)

The imidazole scaffold is a common feature in many pharmaceuticals due to its ability to mimic the histidine residue in proteins and its favorable interactions with biological targets.[10] 1-(6-chlorohexyl)-1H-imidazole serves as a precursor for introducing a flexible, functionalized side chain onto a core molecule.

Example Application: Synthesis of Antifungal Agents

Many azole-based antifungal drugs, such as ketoconazole and clotrimazole, feature an imidazole ring.[11] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.[12] The hexyl chain of 1-(6-chlorohexyl)-1H-imidazole can be used to link the imidazole pharmacophore to other molecular fragments, potentially enhancing the drug's potency or modifying its pharmacokinetic properties.[13]

Reaction Pathway Diagram:

Caption: General scheme for API synthesis using the intermediate.

Precursor for Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure and tunable properties.[14] Imidazolium-based ILs are among the most common and well-studied. 1-(6-chlorohexyl)-1H-imidazole can be readily converted into an imidazolium salt through quaternization of the second nitrogen atom on the imidazole ring.

Synthesis of a Task-Specific Ionic Liquid:

The terminal chloro group on the hexyl chain can be further functionalized either before or after the formation of the imidazolium salt, allowing for the creation of task-specific ionic liquids with desired properties. For example, the chloride can be substituted with other functional groups to modulate the IL's polarity, viscosity, or catalytic activity.

Reaction Pathway Diagram:

Caption: Synthesis of an ionic liquid from the intermediate.

Development of Chemical Probes and Linkers

In chemical biology and proteomics, bifunctional linkers are used to connect different molecular entities, such as a small molecule probe to a reporter tag or a protein to a solid support.[8] The distinct reactivity of the imidazole ring and the chloroalkyl chain in 1-(6-chlorohexyl)-1H-imidazole makes it a candidate for the design of such linkers. The hexyl chain provides a flexible spacer, which can be important for maintaining the biological activity of the linked molecules.[15][16]

Conclusion

1-(6-chlorohexyl)-1H-imidazole is a versatile and valuable synthetic intermediate with significant potential in drug discovery, materials science, and chemical biology. Its straightforward synthesis via N-alkylation of imidazole provides access to a bifunctional molecule with orthogonal reactivity. As the demand for novel and complex molecular architectures continues to grow, the utility of such well-defined building blocks will undoubtedly increase, making 1-(6-chlorohexyl)-1H-imidazole a key compound in the synthetic chemist's toolbox.

References

[14] ResearchGate. (n.d.). Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. [Link]

[17] Sánchez-Migallón, A. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

[3] Davood, A., Alipour, E., & Shafiee, A. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry, 32(3), 389-395. [Link]

[18] MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank. [Link]

[7] ResearchGate. (n.d.). FTIR spectra of pure monomer [1-(6-chlorohexyl) imidazole]. [Link]

[15] Park, J., et al. (2012). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Accounts of Chemical Research, 45(8), 1235–1245. [Link]

[19] Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. [Link]

[6] ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

[20] JScholar Publisher. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. [Link]

[4] National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. [Link]

[21] FABAD Journal of Pharmaceutical Sciences. (2025, November 12). N-Alkylation of Some Imidazopyridines. [Link]

[22] U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole, 1-(1-methylethyl)- Properties. CompTox Chemicals Dashboard. [Link]

[23] Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

[24] ResearchGate. (2025, August 6). (PDF) N-alkylation of imidazole by alkaline carbons. [Link]

[25] Academia.edu. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. [Link]

[16] Beilstein Journals. (2024, September 12). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. [Link]

[26] Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

[27] Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

[28] Carl ROTH. (n.d.). 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 100 g. [Link]

[29] Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]

[30] Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. [Link]

Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]

[31] Laboratory Chemicals. (n.d.). 1-Hexyl-3-methyl imidazolium chloride, 98% 171058-17-6. [Link]

[32] Nature. (n.d.). A chemical probe for proteomic analysis and visualization of intracellular localization of lysine-succinylated proteins. [Link]

[12] National Center for Biotechnology Information. (n.d.). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. PubMed Central. [Link]

[11] MDPI. (n.d.). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. [Link]

[33] Google Patents. (n.d.). US7807837B2 - Scalable synthesis of imidazole derivatives.

[13] ResearchGate. (2025, October 16). (PDF) Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. [Link]

[5] Wikipedia. (n.d.). Imidazole. [Link]

[8] ResearchGate. (2024, September 12). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. [https://www.researchgate.net/publication/383893359_Improved_deconvolution_of_natural_products'protein_targets_using_diagnostic_ions_from_chemical_proteomics_linkers]([Link] proteomics_linkers)

[9] National Center for Biotechnology Information. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. [Link]

[34] Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

[10] S. Asfendiyarov Kazakh National Medical University. (2022, April 28). Review of pharmacological effects of imidazole derivatives. [Link]

[35] ResearchGate. (2025, August 7). A Mild Chemically Cleavable Linker System for Functional Proteomic Applications | Request PDF. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinmedkaz.org [clinmedkaz.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. jscholaronline.org [jscholaronline.org]

- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 22. CompTox Chemicals Dashboard [comptox.epa.gov]

- 23. asianpubs.org [asianpubs.org]

- 24. researchgate.net [researchgate.net]

- 25. (PDF) N-alkylation of imidazole by alkaline carbons [academia.edu]

- 26. biolmolchem.com [biolmolchem.com]

- 27. Imidazole synthesis [organic-chemistry.org]

- 28. 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 100 g, CAS No. 171058-17-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 29. rsc.org [rsc.org]

- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 31. 1-Hexyl-3-methyl imidazolium chloride, 98% 171058-17-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 32. pubs.rsc.org [pubs.rsc.org]

- 33. US7807837B2 - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]

- 34. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 35. researchgate.net [researchgate.net]

Stability of chlorohexyl imidazole derivatives in storage

An In-Depth Technical Guide to the Storage Stability of Chlorohexyl Imidazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Chlorohexyl Imidazole Scaffold in Modern Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous essential biological molecules and therapeutic agents, including the amino acid histidine and various antifungal drugs.[1][2][3] Its unique electronic properties, including its aromaticity and amphoteric nature (acting as both a weak acid and a weak base), allow it to participate in crucial biological interactions.[1][4][5] The derivatization of the imidazole core with various functional groups allows for the fine-tuning of its pharmacological profile.

This guide focuses on a specific, synthetically important class: chlorohexyl imidazole derivatives . The incorporation of a hexyl chain introduces significant lipophilicity, which can be critical for membrane permeability and target engagement. The chloro-substituent, an electron-withdrawing group, modifies the electronic density of the imidazole ring, influencing its pKa, reactivity, and metabolic stability.[6] Understanding the inherent stability of this chemical class is paramount for researchers, scientists, and drug development professionals. Ensuring a compound's integrity from the bench to preclinical studies is a foundational requirement for generating reliable data and developing safe, effective pharmaceuticals.

This document provides a comprehensive overview of the factors governing the stability of chlorohexyl imidazole derivatives, the primary degradation pathways they undergo, and the analytical methodologies required to rigorously assess their integrity over time.

Core Principles of Chemical Stability

The stability of a chlorohexyl imidazole derivative is not solely dependent on the imidazole ring but is a composite of the entire molecular structure. The imidazole ring itself is an aromatic heterocycle with significant resonance energy, which confers a degree of stability.[3] However, it is also susceptible to specific degradation pathways.

The primary drivers of instability are:

-

Hydrolysis: Cleavage of chemical bonds by water.

-

Oxidation: Loss of electrons, often involving reaction with atmospheric oxygen (autoxidation) or reactive oxygen species.

-

Photolysis: Degradation caused by exposure to light, particularly UV radiation.

The chlorohexyl substituent directly impacts these pathways. The hexyl group, being a lipophilic alkyl chain, is generally stable but can be susceptible to oxidation at specific positions. The chloro group, being electron-withdrawing, can influence the susceptibility of the imidazole ring to both nucleophilic attack and oxidation.

Diagram: Fundamental Structure

Below is a diagram representing the core scaffold of a generic chlorohexyl imidazole derivative, highlighting the key components influencing its stability.

Caption: Overview of major stress factors and the potential classes of degradation products for chlorohexyl imidazoles.

Key Factors Influencing Stability in Storage

To ensure the long-term integrity of chlorohexyl imidazole derivatives, the following storage parameters must be strictly controlled.

| Parameter | Influence on Stability | Recommended Practice |

| Temperature | Affects the rate of all chemical degradation reactions (hydrolysis, oxidation). Higher temperatures accelerate degradation. | Store at recommended temperatures, typically -20°C for long-term storage of solids and 2-8°C for solutions. Avoid repeated freeze-thaw cycles for solutions. [7] |

| pH (for solutions) | The stability of imidazole derivatives in solution is often highly pH-dependent. [8][9]Extreme pH values (highly acidic or alkaline) typically accelerate hydrolysis and other degradation pathways. | Prepare solutions in buffers at a pH where the compound exhibits maximum stability, often near neutral pH. This must be determined experimentally. |

| Light | Exposure to UV and visible light can cause significant degradation (photolysis). [10][11] | Store solids and solutions in amber vials or containers wrapped in aluminum foil to protect from light. [12]Conduct all manipulations under subdued light conditions where possible. |

| Atmosphere | The presence of oxygen can promote oxidative degradation, especially for sensitive compounds. [10] | For highly sensitive derivatives, consider storing under an inert atmosphere (e.g., nitrogen or argon) by purging the container before sealing. |

| Moisture | As a solid, the compound may be hygroscopic. Adsorbed water can promote hydrolysis or degradation, especially if the solid is not highly crystalline. | Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed. |

Experimental Protocols for Stability Assessment

A robust assessment of stability requires validated analytical methods. The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can separate the parent compound from all potential degradation products. [13][14][15]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is foundational for understanding degradation pathways and for developing a stability-indicating analytical method.

-

Prepare Stock Solution: Prepare a stock solution of the chlorohexyl imidazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at a controlled temperature for a specified time. Cool, neutralize with 0.1 M HCl, and dilute. [16]4. Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a specified time. Dilute to the final concentration.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, reflux the stock solution at a controlled temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [12][17]Keep a control sample protected from light.

-

Analysis: Analyze all stressed samples and an unstressed control sample by HPLC-UV or HPLC-MS. The goal is to achieve 5-20% degradation of the parent compound.

Diagram: Forced Degradation Experimental Workflow

Caption: Step-by-step workflow for conducting forced degradation studies on a new chemical entity.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a generalized protocol. The specific column, mobile phase, and gradient must be optimized for each unique chlorohexyl imidazole derivative.

-

Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water, or an appropriate buffer like potassium dihydrogen phosphate. [13]* Mobile Phase B: Acetonitrile or Methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 210-300 nm).

-

Column Temperature: 25-40°C.

-

Procedure:

-

Develop a gradient elution method starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Inject the unstressed sample and all samples from the forced degradation study.

-

Validation Criteria: The method is considered "stability-indicating" if:

-

The parent peak is well-resolved from all degradation product peaks and any solvent/excipient peaks.

-

Peak purity analysis (using a Diode Array Detector or MS) confirms the main peak is spectrally pure in all stressed samples.

-

Mass balance is close to 100%, meaning the decrease in the parent compound peak area is accounted for by the sum of the areas of the degradation product peaks.

-

-

Conclusion and Best Practices

The stability of chlorohexyl imidazole derivatives is a critical parameter that dictates their viability as research tools or drug candidates. Degradation is primarily driven by hydrolysis, oxidation, and photolysis, with the rate and outcome being highly sensitive to environmental factors such as temperature, pH, and light.

For professionals in the field, the following best practices are essential:

-

Assume Sensitivity: Until proven otherwise, treat all new chlorohexyl imidazole derivatives as potentially unstable.

-

Characterize Early: Perform comprehensive forced degradation studies early in the development process to understand potential liabilities.

-

Develop Robust Methods: Invest in the development and validation of a stability-indicating HPLC method to ensure accurate quantification.

-

Control Storage Conditions: Adhere strictly to recommended storage conditions (cold, dark, dry) to maximize the shelf-life and preserve the integrity of these valuable compounds.

By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the quality and reliability of their work with this important class of molecules.

References

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

-

Biodegradability of imidazole structures. ResearchGate. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... ResearchGate. [Link]

-

Application of hplc method for investigation of stability of new benzimidazole derivatives. Informa UK Limited. [Link]

-

Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. ResearchGate. [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

-

Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. ISCA. [Link]

-

STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ESTIMATION OF METRONIDAZOLE AND RIFAXIMIN IN TABLET DOSAGE FORM. TMP Universal Journal of Advances in Pharmaceutical sciences. [Link]

-

Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]

- Method for quantitative determination of imidazole derivatives (imidazoline group).

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

-

Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Auctores Online. [Link]

-

An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

-

Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PMC. [Link]

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

HALAMID® - STABILITY DATA. Axcentive. [Link]

-

Photostability of Pharmaceuticals. Klimatest. [Link]

-

Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

-

Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. [Link]

-

Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutica. SpringerLink. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

-

(PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]

-

Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles. ACS Publications. [Link]

-

Long-term stability of ready-to-use 1-mg/mL midazolam solution. PubMed. [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. IntechOpen. [Link]

-

Effect of the temperature of biomixing on the pH/temperature sensitive controlled drug release of a Chitooligosaccharide based hydrogel. Materials Advances (RSC Publishing). [Link]

-

Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. ResearchGate. [Link]

-

pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. certified-laboratories.com [certified-laboratories.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 16. scispace.com [scispace.com]

- 17. ikev.org [ikev.org]

An In-depth Technical Guide to 1-(6-Chloro-hexyl)-1H-imidazole hydrochloride: Synthesis, Applications, and Procurement

Executive Summary

This technical guide provides a comprehensive overview of 1-(6-chloro-hexyl)-1H-imidazole hydrochloride, a heterocyclic compound with significant potential in pharmaceutical research and drug development. Given its status as a specialized chemical, this guide focuses on a putative synthetic pathway, potential therapeutic applications based on the broader class of imidazole derivatives, and a practical procurement strategy for research and development purposes. This document is intended for an audience of researchers, medicinal chemists, and professionals in the drug development sector, offering in-depth scientific insights and actionable protocols.

Introduction: The Significance of Imidazole Scaffolds in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to form hydrogen bonds contribute to its versatility as a pharmacophore.[1] The imidazole nucleus is a key component in numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anti-infective, anticancer, and antihypertensive properties.[2] The derivatization of the imidazole core, such as through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties and biological activity. The title compound, this compound, represents a promising scaffold for the development of novel therapeutic agents, leveraging the established biological importance of the imidazole moiety.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in public literature, its properties can be reasonably extrapolated from the known characteristics of similar long-chain N-alkylated imidazoles and their hydrochloride salts.

| Property | Estimated Value/Information |

| Molecular Formula | C₉H₁₆ClN₂ · HCl |

| Molecular Weight | 225.15 g/mol |

| CAS Number | 869094-62-2[3] |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |

| Stability | The hydrochloride salt form enhances stability and water solubility. The compound is likely stable under standard laboratory conditions but should be protected from strong bases. |

Putative Synthesis of this compound

The most direct and widely adopted method for the synthesis of N-alkylated imidazoles is through the N-alkylation of the imidazole ring with a suitable alkyl halide.[4] This section outlines a detailed, step-by-step protocol for the synthesis of 1-(6-chloro-hexyl)-1H-imidazole, followed by its conversion to the hydrochloride salt. This protocol is based on well-established chemical principles and analogous reactions found in the literature.[4]

Synthesis Workflow Diagram

Caption: Logical workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(6-Chloro-hexyl)-1H-imidazole

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 equivalent) and a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil), portion-wise. Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

-

Alkylation: In the dropping funnel, prepare a solution of 1,6-dichlorohexane (a significant excess, e.g., 5-10 equivalents, to minimize dialkylation) in anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature. After the addition is complete, heat the mixture to 60-80 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-